4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide 4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0989037
InChI: InChI=1S/C21H26N2O2S/c1-4-5-14-25-17-12-10-16(11-13-17)20(24)23-21(26)22-19-9-7-6-8-18(19)15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H2,22,23,24,26)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.5 g/mol

4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide

CAS No.:

Cat. No.: VC0989037

Molecular Formula: C21H26N2O2S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide -

Specification

Molecular Formula C21H26N2O2S
Molecular Weight 370.5 g/mol
IUPAC Name 4-butoxy-N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C21H26N2O2S/c1-4-5-14-25-17-12-10-16(11-13-17)20(24)23-21(26)22-19-9-7-6-8-18(19)15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H2,22,23,24,26)
Standard InChI Key VTPQPTBCOMGDLZ-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator